molecular formula C20H23F2N3O4 B2642413 (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1334369-48-0

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2642413
CAS No.: 1334369-48-0
M. Wt: 407.418
InChI Key: PVINIRXHPDYDQT-UHFFFAOYSA-N
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Description

The compound (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone Its unique structure, which includes both azetidine and piperazine rings, makes it an interesting subject for studies in drug development and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The piperazine ring is often prepared through a nucleophilic substitution reaction involving a suitable halide and a piperazine derivative.

The final step involves coupling the azetidine and piperazine intermediates with the 3,4-difluorobenzoyl and tetrahydrofuran-2-carbonyl groups, respectively. This coupling reaction is typically carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring could lead to the formation of a ketone or carboxylic acid derivative, while reduction of the piperazine ring could yield a secondary amine.

Scientific Research Applications

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of their activity.

Comparison with Similar Compounds

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: can be compared with other compounds that contain azetidine or piperazine rings. Some similar compounds include:

    (1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid): Similar in structure but lacks the piperazine ring.

    (1-(3,4-Difluorobenzoyl)piperazine): Contains the piperazine ring but lacks the azetidine ring.

The uniqueness of This compound lies in its combination of both azetidine and piperazine rings, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

[4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4/c21-15-4-3-13(10-16(15)22)18(26)25-11-14(12-25)19(27)23-5-7-24(8-6-23)20(28)17-2-1-9-29-17/h3-4,10,14,17H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVINIRXHPDYDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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